molecular formula C11H15N3O3 B8657326 N-ethyl-4-ethylamino-3-nitrobenzamide

N-ethyl-4-ethylamino-3-nitrobenzamide

Cat. No.: B8657326
M. Wt: 237.25 g/mol
InChI Key: QNYHRKTUYQQDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-4-ethylamino-3-nitrobenzamide is a nitro-substituted benzamide derivative characterized by an ethylamino group at the 4-position and a nitro group at the 3-position of the benzene ring. Its structure features dual ethyl substituents on the amide nitrogen and the amino group, which influence its physicochemical properties, such as solubility and reactivity.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N-ethyl-4-(ethylamino)-3-nitrobenzamide

InChI

InChI=1S/C11H15N3O3/c1-3-12-9-6-5-8(11(15)13-4-2)7-10(9)14(16)17/h5-7,12H,3-4H2,1-2H3,(H,13,15)

InChI Key

QNYHRKTUYQQDBW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)NCC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and molecular properties of N-ethyl-4-ethylamino-3-nitrobenzamide and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound -NO₂ (3), -NHCH₂CH₃ (4), -NHEt C₁₁H₁₅N₃O₃ 237.26* Dual ethyl groups enhance lipophilicity
N-(3-Chlorophenethyl)-4-nitrobenzamide -NO₂ (4), -NHCH₂CH₂(3-Cl-C₆H₄) C₁₅H₁₃ClN₂O₃ 304.73 Chlorophenyl group increases steric bulk
N,N-Diethyl-4-nitrobenzamide -NO₂ (4), -N(Et)₂ C₁₁H₁₄N₂O₃ 222.24 Diethylamide enhances electron withdrawal
4-Nitro-N-(3-nitrophenyl)benzamide -NO₂ (4), -NH(3-NO₂-C₆H₄) C₁₃H₉N₃O₅ 287.23 Dual nitro groups increase reactivity
N-[2-(Dimethylamino)ethyl]-4-nitrobenzamide -NO₂ (4), -NHCH₂CH₂NMe₂ C₁₁H₁₅N₃O₃ 237.26 Tertiary amine improves solubility

*Calculated based on analogous structures .

Physicochemical Properties

  • Solubility: Ethyl and diethyl substituents (e.g., N,N-diethyl-4-nitrobenzamide) enhance solubility in organic solvents like dichloromethane due to increased lipophilicity . Polar groups (e.g., dimethylaminoethyl in N-[2-(dimethylamino)ethyl]-4-nitrobenzamide) improve aqueous solubility .
  • Spectroscopic Data :
    • ¹H NMR : For N,N-dimethyl-4-nitrobenzamide, aromatic protons resonate at δ 8.2–8.4 ppm, while methyl groups appear at δ 3.0–3.2 ppm . Analogous shifts are expected for ethyl variants.
    • IR : Nitro groups show strong absorption near 1520–1350 cm⁻¹, while amide C=O stretches appear at ~1650 cm⁻¹ .

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